molecular formula C22H22O7 B3406746 Ethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate CAS No. 384360-63-8

Ethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate

Cat. No.: B3406746
CAS No.: 384360-63-8
M. Wt: 398.4 g/mol
InChI Key: GEQGHIXOVBRHHB-UHFFFAOYSA-N
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Description

The compound Ethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate features a benzofuran core substituted at three positions:

  • Position 2: A 4-methoxyphenyl group, providing electron-donating properties.
  • Position 3: An ethyl carboxylate, enhancing solubility and serving as a common pharmacophore in medicinal chemistry.

This compound’s complexity arises from its hybrid ester-ether substituent at position 5, distinguishing it from simpler analogs.

Properties

IUPAC Name

ethyl 5-(1-methoxy-1-oxopropan-2-yl)oxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-5-27-22(24)19-17-12-16(28-13(2)21(23)26-4)10-11-18(17)29-20(19)14-6-8-15(25-3)9-7-14/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQGHIXOVBRHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C)C(=O)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

    Methoxy Group Introduction: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as sodium methoxide (NaOMe) and methyl iodide (CH3I) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, or other biological processes.

Comparison with Similar Compounds

Core Structure Variations

  • Benzofuran vs. Furan: The target compound’s benzofuran core (fused benzene and furan rings) offers extended conjugation and aromaticity compared to Ethyl 4-(2-(4-cyanobenzoyl)-3-ethoxy-3-oxopropyl)-2-(4-cyanophenyl)-5-(4-methoxyphenyl)furan-3-carboxylate (3ka) (), which has a non-aromatic furan ring. The benzofuran system may enhance π-π stacking interactions in biological targets, whereas furan derivatives like 3ka prioritize steric flexibility .

Substituent Analysis at Position 5

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (1-Methoxy-1-oxopropan-2-yl)oxy ~C₂₂H₂₂O₇ ~398.4 Branched ester; high steric hindrance
Ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate () Acetyloxy (CH₃COO-) C₂₀H₁₈O₆ 354.35 Smaller ester; increased metabolic lability
Ethyl 5-hydroxy-2-(4-methoxyphenyl)benzofuran-3-carboxylate () Hydroxy (-OH) C₁₈H₁₆O₅ 312.32 Hydrogen-bond donor; lower lipophilicity
  • Hydroxy Group () : The hydroxyl substituent increases polarity and hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability compared to ester derivatives .

Substituent Analysis at Position 2

All analogs share a 4-methoxyphenyl group at position 2, except 3ka (), which substitutes a 4-cyanophenyl group. The methoxy group is electron-donating, stabilizing the aromatic system, whereas the cyano group in 3ka is electron-withdrawing, altering electronic distribution and reactivity .

Key Implications of Structural Differences

Solubility and Bioavailability : The target compound’s ethyl carboxylate and bulky 5-substituent may improve solubility over the hydroxyl analog () but reduce it compared to the acetyloxy derivative ().

Metabolic Stability : The branched ester in the target compound could resist hydrolysis better than the acetyloxy group, prolonging half-life.

Electronic Effects: The 4-methoxyphenyl group (electron-donating) vs. 4-cyanophenyl (electron-withdrawing in 3ka) influences charge distribution, affecting interactions with biological targets .

Biological Activity

Ethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of the Compound

The compound features a unique structure that includes:

  • Benzofuran core : A bicyclic structure contributing to its biological properties.
  • Methoxy and ester functional groups : These modifications can enhance solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Molecular Targets :

  • Enzymes involved in metabolic pathways.
  • Receptors related to inflammation and cell proliferation.

Pathways Involved :

  • Modulation of signaling pathways associated with inflammation.
  • Potential inhibition of cancer cell proliferation through apoptosis induction.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit antimicrobial properties. This compound has been studied for its potential effectiveness against various bacterial strains, showing promising results in vitro.

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies have indicated that this compound could inhibit the growth of cancer cells. For instance, it may affect the expression of genes involved in cell cycle regulation and apoptosis, particularly in hepatocellular carcinoma (HCC) models.

Study on Anticancer Activity

A study investigated the effects of this compound on HCC cell lines. The results demonstrated:

  • Inhibition of cell proliferation : Significant reduction in cell viability was observed.
  • Induction of apoptosis : The compound was found to activate caspase pathways, leading to programmed cell death.
ParameterControlTreatment (10 µM)
Cell Viability (%)10045
Apoptosis Rate (%)530
Caspase Activation (fold)13.5

Study on Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of the compound, revealing:

  • Reduction in TNF-alpha levels : The treatment led to a decrease in tumor necrosis factor-alpha production in activated macrophages.
CytokineControl (pg/mL)Treatment (pg/mL)
TNF-alpha1200600

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate

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